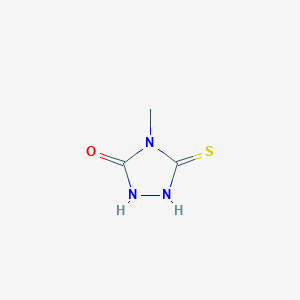

5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol

説明

Overview of the 1,2,4-Triazole (B32235) Scaffold in Heterocyclic Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. ijprajournal.combohrium.com This structural motif is a cornerstone in heterocyclic chemistry, largely due to its aromaticity and the stability of the triazole nucleus. ijprajournal.comijsr.net The arrangement of nitrogen atoms imparts a unique electronic character, including a significant dipole moment and hydrogen bonding capabilities, which allow for strong and specific interactions with biological receptors. nih.gov

The 1,2,4-triazole scaffold is considered a "privileged" structure in medicinal chemistry, as it is a component of numerous clinically important drugs. nih.goveurekaselect.com Its derivatives are known to exhibit a wide array of pharmacological activities. eurekaselect.comjopir.innih.gov Beyond pharmaceuticals, 1,2,4-triazole derivatives have found applications in agrochemicals, materials science, and as corrosion inhibitors. nih.govnih.gov

The chemical versatility of the 1,2,4-triazole ring allows for the synthesis of a vast number of derivatives. The ring is susceptible to substitution, and its nitrogen atoms can be alkylated or acylated, leading to a broad chemical space for exploration. bohrium.comfrontiersin.org

Historical Evolution of Research on 5-Mercapto-4-methyl-4H-1,2,4-triazol-3-ol and Related Compounds

The study of heterocyclic compounds dates back to the 19th century, with the name "triazole" first being used by Bladin in 1885. nih.govnih.gov Research into mercapto-substituted triazoles gained momentum following World War II, in line with a broader explosion in heterocyclic chemistry research. jocpr.comjocpr.com

The synthesis of mercapto-1,2,4-triazoles is often achieved through the cyclization of thiosemicarbazide (B42300) derivatives. jocpr.comsemanticscholar.org A common method involves reacting a carboxylic acid chloride or an ester with thiosemicarbazide, followed by cyclization in an alkaline medium to form the triazole-thione. semanticscholar.org For instance, the synthesis of 5-aryl-3-mercapto-1,2,4-triazoles can be achieved by refluxing 4-acylthiosemicarbazide with potassium hydroxide (B78521), followed by acidification. jocpr.com

The study of these compounds revealed their existence in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms. ijsr.netsemanticscholar.org Spectroscopic and crystallographic studies have shown that while the thione form often predominates, especially in the solid state, the thiol-thione equilibrium can be influenced by the solvent and the nature of substituents on the triazole ring. semanticscholar.orgiucr.org Infrared spectroscopy is a key tool for distinguishing these forms, with the C=S absorption appearing around 1166-1258 cm⁻¹ and the SH band at approximately 2550-2700 cm⁻¹. ijsr.net

Significance of the this compound Core in Chemical Sciences

The this compound core is significant due to the presence of multiple reactive sites, making it a valuable building block in synthetic organic chemistry. semanticscholar.orgrjptonline.org The thiol group is particularly important; it can be easily S-alkylated to introduce a wide variety of side chains, or oxidized to form disulfide bridges.

The ability of the triazole ring and its sulfur substituent to coordinate with metal ions is another area of major interest. These compounds can act as ligands, forming stable complexes with various metals. This property is explored in the development of new materials and in coordination chemistry.

Furthermore, the tautomeric nature of the mercapto/thione group, combined with the acidic proton of the hydroxyl group and the basic nitrogen atoms of the ring, gives the molecule a complex acid-base character. wikipedia.orgresearchgate.net This multifunctionality allows this compound and its relatives to participate in a diverse range of chemical reactions and intermolecular interactions, underpinning their utility in various fields of chemical science. rjptonline.org

Table 1: General Properties of the 1,2,4-Triazole Core

| Property | Description | Reference |

|---|---|---|

| Molecular Formula | C₂H₃N₃ | wikipedia.org |

| Structure | Five-membered aromatic ring with two carbon and three nitrogen atoms. | chemicalbook.com |

| Tautomerism | Exists in 1H- and 4H- tautomeric forms. | ijsr.net |

| Basicity (pKa of C₂N₃H₄⁺) | ~2.45 | wikipedia.org |

| Acidity (pKa of neutral molecule) | ~10.26 | wikipedia.org |

| Key Feature | Planar, aromatic molecule capable of hydrogen bonding and metal coordination. | nih.govwikipedia.org |

Table 2: Spectroscopic Data for Characterizing Mercapto-1,2,4-Triazoles

| Spectroscopic Method | Key Feature | Wavenumber/Shift | Purpose | Reference |

|---|---|---|---|---|

| Infrared (IR) | N=N stretch | 1550-1570 cm⁻¹ | Ring identification | ijsr.net |

| Infrared (IR) | C=N stretch | 1411-1600 cm⁻¹ | Ring identification | ijsr.net |

| Infrared (IR) | SH (thiol) stretch | 2550-2700 cm⁻¹ | Thiol tautomer identification | ijsr.net |

| Infrared (IR) | C=S (thione) stretch | 1166-1258 cm⁻¹ | Thione tautomer identification | ijsr.net |

| Ultraviolet (UV) | π → π* transition | 252-256 nm, 288-298 nm | Thione chromophore identification | ijsr.net |

| ¹H-NMR | NH proton | ~14 ppm (DMSO-d₆) | Thione tautomer identification | mdpi.com |

| ¹H-NMR | SH proton | ~12.9 ppm (DMSO-d₆) | Thiol tautomer identification | mdpi.com |

Structure

3D Structure

特性

IUPAC Name |

4-methyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS/c1-6-2(7)4-5-3(6)8/h1H3,(H,4,7)(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZKDNZAWDUCCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)NNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368733 | |

| Record name | 4-Methyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22244-61-7 | |

| Record name | 22244-61-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Mercapto 4 Methyl 4h 1,2,4 Triazol 3 Ol

Established Synthetic Pathways for 5-Mercapto-4-methyl-4H-1,2,4-triazol-3-ol

Established synthetic routes to the 5-mercapto-4-methyl-4H-1,2,4-triazol-3-one backbone typically rely on the cyclization of functionalized linear precursors, primarily derivatives of thiosemicarbazide (B42300).

Synthesis from Thiocarbohydrazide (B147625) and Carboxylic Acid Derivatives

The reaction of thiocarbohydrazide with carboxylic acids is a well-documented method for producing 4-amino-5-mercapto-1,2,4-triazoles. jocpr.com In this pathway, heating a mixture of thiocarbohydrazide and a suitable carboxylic acid results in a condensation and cyclization reaction. jocpr.com However, this approach characteristically yields a triazole with an amino group at the N-4 position and a substituent at the C-3 position derived from the carboxylic acid. This pathway is therefore not directly applicable for the synthesis of the N-4-methyl, C-3-ol target compound but is fundamental to the synthesis of a broad class of related mercapto-1,2,4-triazoles.

Alternative Synthetic Routes and Precursors

A more direct and established pathway to 4-alkyl-5-mercapto-1,2,4-triazoles involves the alkaline cyclization of 1-acyl-4-alkylthiosemicarbazides. While this method typically yields a C-3 substituted triazole, a variation of this approach using a carbonylating agent instead of an acyl group is the most plausible route for the synthesis of 5-mercapto-4-methyl-4H-1,2,4-triazol-3-one.

The key precursor for this synthesis is 4-methylthiosemicarbazide (B147232) . This intermediate can be synthesized by reacting methylhydrazine with ammonium (B1175870) thiocyanate (B1210189) or potassium thiocyanate. google.com

The proposed synthetic pathway involves a two-step process:

Formation of an Intermediate : 4-methylthiosemicarbazide is reacted with a carbonyl-inserting reagent such as phosgene (B1210022) (or a safer equivalent like triphosgene), ethyl chloroformate, or 1,1'-carbonyldiimidazole (B1668759) (CDI). This reaction forms a linear intermediate.

Cyclization : The intermediate undergoes intramolecular cyclization upon heating in a basic medium, such as aqueous sodium hydroxide (B78521), to yield the final 4-methyl-5-mercapto-2,4-dihydro-3H-1,2,4-triazol-3-one ring.

A closely related, documented synthesis is that of 4-ethyl-5-mercapto-1,2,4-triazole derivatives. nih.gov In this analogous procedure, a carboxylic acid hydrazide is first reacted with ethyl isothiocyanate to form the corresponding 4-ethylthiosemicarbazide derivative. This intermediate is then cyclized by refluxing in an aqueous sodium hydroxide solution, followed by acidification to precipitate the product. nih.gov This established method for a 4-ethyl analogue strongly supports the feasibility of the proposed pathway for the 4-methyl target compound.

| Step | Reactants | Reagents/Conditions | Product | Ref. |

| 1 | Carboxylic Acid Hydrazide, Ethyl Isothiocyanate | Methanol, Reflux | 4-Ethyl-(acyl)thiosemicarbazide | nih.gov |

| 2 | 4-Ethyl-(acyl)thiosemicarbazide | 1% aq. NaOH, Reflux; then dil. HCl | 4-Ethyl-5-(substituted)-4H-1,2,4-triazole-3-thiol | nih.gov |

Novel Methodologies and Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and versatile methods for constructing heterocyclic scaffolds, including the 1,2,4-triazole (B32235) ring system.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful tools for the construction of complex molecules under mild conditions. While specific examples for the target compound are not prevalent, related structures have been synthesized using these modern methods. For instance, a nickel-promoted cascade annulation reaction has been developed for synthesizing 3H-1,2,4-triazol-3-ones from readily available hydrazonoyl chlorides and sodium cyanate. researchgate.net This method is noted for its efficiency, use of an inexpensive nickel promoter, and good compatibility with various substrates. researchgate.net Mechanistic studies suggest that the nickel(II) chloride acts as a Lewis acid, activating the C=N and C=O bonds to facilitate the cyclization cascade. researchgate.net The application of such catalytic systems could provide a novel and efficient route to 4-methyl-5-mercapto-1,2,4-triazol-3-one by employing appropriately substituted starting materials.

| Catalyst | Reactants | Base / Solvent | Temperature | Key Feature | Ref. |

| NiCl₂ | Hydrazonoyl Chlorides, Sodium Cyanate | NEt₃ / 1,4-Dioxane | 100 °C | Efficient cascade annulation, environmentally friendly (NaCl byproduct) | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles, which aim to reduce waste and utilize environmentally benign conditions, are increasingly being applied to heterocyclic synthesis. nih.govrsc.org For the synthesis of related 1,2,4-triazolidine-3-thiones, a green methodology has been developed utilizing thiamine (B1217682) hydrochloride (Vitamin B₁) as a natural, biodegradable organocatalyst in an aqueous medium. researchgate.net This approach involves the reaction of thiosemicarbazides with various aldehydes or ketones. The catalyst is reusable and the reaction proceeds efficiently, often with high yields. researchgate.net

Another green approach involves solvent-free synthesis by grinding. A method for preparing 4-amino-5-substituted-1,2,4-triazole-3-thiones has been developed where aromatic or aliphatic acids are ground with dithiocarbohydrazones using phosphorus pentachloride as a catalyst. documentsdelivered.com This solvent-free method is cost-effective and leads to significantly improved reaction yields. documentsdelivered.com Adapting these principles, for instance by using a recyclable catalyst in an aqueous medium or employing solvent-free conditions for the cyclization of a 4-methylthiosemicarbazide derivative, could provide a sustainable route to the target compound.

Mechanistic Investigations of this compound Formation

The formation of the 1,2,4-triazole ring from thiosemicarbazide precursors is a well-established cyclization reaction, though the precise mechanism can vary with the specific reactants and conditions. The general mechanism for the alkaline-mediated cyclization of a 1-acyl-4-methylthiosemicarbazide analogue involves several key steps:

Deprotonation : The reaction typically initiates with the deprotonation of a nitrogen atom in the thiosemicarbazide backbone by the base (e.g., OH⁻).

Intramolecular Nucleophilic Attack : The resulting anion, often on the N-2 nitrogen, acts as a nucleophile and attacks the electrophilic carbon of the carbonyl group (or its equivalent). This forms a five-membered ring intermediate.

Dehydration/Elimination : The tetrahedral intermediate then eliminates a molecule of water (or another small molecule, depending on the C-3 precursor) to form the unsaturated triazole ring.

Tautomerization : The final product can exist in several tautomeric forms (thiol/thione, ol/one). The relative stability of these tautomers depends on the substitution pattern and the solvent. In the solid state and in most solvents, the thione and one (carbonyl) forms are generally favored.

Recent studies combining NMR spectroscopy and Density Functional Theory (DFT) have provided deeper insights into the formation of related 1,2,4-triazolinium salts from isothiosemicarbazonium precursors. nih.gov These investigations have confirmed the presence of cyclic carbinolamine intermediates, supporting the proposed pathway of intramolecular nucleophilic attack followed by dehydration. nih.gov Such detailed mechanistic work helps in optimizing reaction conditions and predicting the outcomes of new synthetic variations.

Molecular Structure, Tautomerism, and Conformational Analysis

Advanced Structural Elucidation of 5-Mercapto-4-methyl-4H-1,2,4-triazol-3-ol

While specific experimental data for this compound is limited in publicly accessible literature, its structural characteristics can be inferred from studies on closely related 1,2,4-triazole (B32235) derivatives.

Direct X-ray crystallography data for this compound could not be located in the available search results. However, crystallographic studies on analogous 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols provide valuable insights into the expected solid-state structure. For instance, X-ray diffraction of similar compounds has confirmed the presence of a planar triazole ring. preprints.orgasianpubs.orgmdpi.com It is anticipated that the crystal structure of this compound would also feature a largely planar heterocyclic core. The crystal packing is likely to be stabilized by intermolecular hydrogen bonds, potentially involving the hydroxyl group, the mercapto/thione group, and the nitrogen atoms of the triazole ring. ufv.br The precise bond lengths and angles would be influenced by the specific tautomeric form present in the solid state. For related triazole structures, crystal data has been deposited in the Cambridge Crystallographic Data Centre (CSD), providing a repository for such structural information. preprints.org

Table 1: Predicted Crystallographic Parameters for this compound (based on analogous compounds)

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Bond Lengths (Å) | C-S ≈ 1.68 (thione) / 1.76 (thiol), C-O ≈ 1.36, C-N ≈ 1.33-1.38, N-N ≈ 1.39 |

| Key Bond Angles (°) | Angles within the triazole ring ≈ 108-110° |

Note: This data is predictive and based on crystallographic studies of similar 1,2,4-triazole derivatives.

There is no specific information available from gas-phase electron diffraction or microwave spectroscopy studies for this compound in the provided search results. These techniques are powerful for determining the gas-phase structures of molecules, free from intermolecular interactions present in the solid state. Such studies on related heterocyclic compounds could provide precise bond lengths, bond angles, and information about conformational preferences in the isolated molecule. For instance, microwave-induced synthesis has been employed for related triazole Schiff bases, although this pertains to the reaction conditions rather than structural analysis of the product by microwave spectroscopy. researchgate.net

Tautomeric Equilibrium of this compound

The potential for tautomerism is a key feature of this compound, arising from the migration of a proton between the sulfur, oxygen, and nitrogen atoms. This can lead to several possible tautomeric forms, including the thiol-thione and keto-enol tautomers.

The experimental determination of tautomeric forms in solution is often achieved using spectroscopic methods such as NMR and UV-Vis spectroscopy. For mercapto-substituted 1,2,4-triazoles, studies have shown that the thione form is often the predominant tautomer in solution. asianpubs.orgsemanticscholar.orgjocpr.com The presence of a C=S absorption band in the IR spectrum (around 1250-1270 cm⁻¹) and the absence of a distinct S-H stretching band (around 2550-2600 cm⁻¹) are indicative of the thione form. nih.gov In ¹H NMR spectra, the chemical shift of the proton attached to nitrogen is also a key indicator. nih.gov HPLC-MS analysis has also been used to identify and quantify the composition of tautomeric mixtures of 1,2,4-triazole-3-thione derivatives. jocpr.com

Table 2: Spectroscopic Data for Characterizing Tautomeric Forms of Mercapto-Triazoles

| Spectroscopic Method | Thiol Form (S-H) | Thione Form (N-H) |

|---|---|---|

| IR Spectroscopy (cm⁻¹) | S-H stretch: ~2550-2600 | N-H stretch: ~3100-3300, C=S stretch: ~1250-1270 |

| ¹H NMR Spectroscopy (ppm) | S-H proton: variable, often broad | N-H proton: typically downfield (e.g., >10 ppm) |

| ¹³C NMR Spectroscopy (ppm) | C-S carbon: lower chemical shift | C=S carbon: higher chemical shift (e.g., >160 ppm) |

Note: These are general ranges and can vary based on the specific molecule and solvent.

The tautomeric equilibrium of heterocyclic compounds is known to be significantly influenced by the solvent environment. nih.govnih.govnih.gov The polarity of the solvent can affect the relative stability of the different tautomers. nih.gov In polar solvents, tautomers with larger dipole moments are generally favored. Furthermore, solvents capable of hydrogen bonding can selectively stabilize certain tautomeric forms. For instance, in studies of related thiadiazole derivatives, the enol form was found to be predominant in polar solvents, while the keto form was favored in nonpolar solvents. nih.govnih.gov It is plausible that for this compound, polar protic solvents would stabilize the thione and enol forms through hydrogen bonding. In contrast, nonpolar solvents might favor less polar tautomers.

The nature of substituents on the triazole ring can have a pronounced effect on the tautomeric distribution. Electron-donating groups and electron-withdrawing groups can alter the relative acidities and basicities of the different sites involved in proton transfer, thereby shifting the equilibrium. The methyl group at the N4 position in this compound is an electron-donating group, which would influence the electron density within the triazole ring. The hydroxyl group at the C3 position can also participate in the tautomeric equilibrium (keto-enol). Studies on substituted β-diketones have shown that electron-donating substituents can influence the position of the keto-enol equilibrium. ed.gov The interplay between the electronic effects of the methyl and hydroxyl groups, along with the mercapto group, will determine the final tautomeric distribution.

Conformational Analysis and Intramolecular Interactions

Detailed research on the conformational analysis and specific intramolecular interactions of this compound is not extensively available in the public domain. However, theoretical studies and computational modeling, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the molecule's preferred spatial arrangements and internal bonding characteristics. These studies are crucial for understanding the compound's stability, reactivity, and potential biological activity.

Intramolecular hydrogen bonds are expected to play a significant role in stabilizing the predominant conformers of this compound. A plausible interaction could occur between the hydrogen atom of the hydroxyl group at position 3 and the nitrogen atom at position 2 or the sulfur atom of the mercapto group at position 5. Similarly, the hydrogen atom of the mercapto group could potentially form a hydrogen bond with the nitrogen atom at position 4 or the oxygen atom of the hydroxyl group. The likelihood and strength of these interactions depend on the resulting ring strain and the electronic properties of the involved atoms.

Computational analyses of related 1,2,4-triazole derivatives have often revealed that the stability of different tautomers and conformers is influenced by the surrounding medium. In the gas phase or in nonpolar solvents, intramolecular hydrogen bonding is a key stabilizing factor. In contrast, in polar protic solvents, intermolecular hydrogen bonds with solvent molecules may become more favorable, potentially altering the conformational equilibrium.

The planarity of the 1,2,4-triazole ring is another important aspect. While the core ring is largely planar, slight puckering can occur depending on the nature and orientation of its substituents. The methyl group on the nitrogen at position 4 can also influence the conformational preferences of the adjacent functional groups through steric hindrance.

To provide a more quantitative understanding, theoretical calculations would be necessary to determine the potential energy surface of the molecule as a function of key dihedral angles. This would allow for the identification of energy minima corresponding to stable conformers and the energy barriers separating them. Such data, while not currently published, would be invaluable for a complete description of the molecule's structural dynamics.

Below is a hypothetical data table illustrating the kind of information that would be generated from such a computational study.

| Parameter | Conformer A | Conformer B |

| Relative Energy (kcal/mol) | 0.00 | 1.52 |

| Dihedral Angle (H-O-C3-N2) | 180° | 0° |

| Dihedral Angle (H-S-C5-N4) | 0° | 180° |

| Intramolecular H-Bond (O-H···N2) | Yes | No |

| H-Bond Distance (Å) | 2.15 | - |

| Dipole Moment (Debye) | 3.45 | 4.87 |

This table is for illustrative purposes only and is based on general principles of conformational analysis for similar heterocyclic compounds. The data does not represent experimentally or computationally verified values for this compound.

Electronic Structure and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Mercapto-4-methyl-4H-1,2,4-triazol-3-ol

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR, along with advanced 2D NMR methods, provide a comprehensive picture of its atomic connectivity and chemical environment. The molecule exists in a tautomeric equilibrium between the thiol/enol form and the thione/keto form, which influences the observed chemical shifts. The thione form is generally considered the more stable tautomer in similar systems. researchgate.net

¹H and ¹³C NMR Chemical Shift Assignments and Correlation Studies

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl group attached to the nitrogen (N-CH₃) would typically appear as a singlet in the range of δ 3.0-3.5 ppm. The labile protons of the mercapto (-SH) and hydroxyl (-OH) groups would also produce singlets, though their chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. The -SH proton signal is often observed between δ 13.0-14.0 ppm in aprotic solvents like DMSO-d₆, while the -OH proton signal can vary widely. researchgate.netmdpi.com

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The methyl carbon (N-CH₃) is expected in the upfield region, typically around δ 30-35 ppm. The two carbons within the triazole ring are deshielded due to their attachment to electronegative nitrogen atoms and the aromatic nature of the ring. The carbon atom of the C=S group (in the thione tautomer) is expected to resonate at a significantly downfield shift, often in the range of δ 160-170 ppm. researchgate.netnih.gov The carbon of the C=O group (in the keto tautomer) would also be found in the downfield region, typically around δ 150-160 ppm. nih.gov

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Methyl Protons | ¹H | 3.0 - 3.5 | Singlet | Attached to N4 of the triazole ring. |

| Mercapto Proton | ¹H | 13.0 - 14.0 | Broad Singlet | Shift is solvent-dependent; indicative of the thione tautomer. researchgate.netmdpi.com |

| Hydroxyl Proton | ¹H | Variable | Broad Singlet | Shift is highly dependent on solvent and hydrogen bonding. |

| Methyl Carbon | ¹³C | 30 - 35 | Quartet | |

| Triazole Carbon (C3) | ¹³C | 150 - 160 | Singlet | Corresponds to the C-O group. nih.gov |

| Triazole Carbon (C5) | ¹³C | 160 - 170 | Singlet | Corresponds to the C-S group. researchgate.netnih.gov |

Advanced 2D NMR Techniques for Structure and Dynamics

Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of NMR signals and confirmation of the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would show a direct correlation between the methyl protons and the methyl carbon, confirming their connectivity.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying long-range (2-3 bond) correlations. It would reveal correlations from the methyl protons to both of the triazole ring carbons (C3 and C5), definitively placing the methyl group on the N4 nitrogen and confirming the ring structure.

Correlation Spectroscopy (COSY): In this specific molecule, a ¹H-¹H COSY experiment would be of limited use for structure elucidation as there are no adjacent, non-equivalent protons to show coupling.

These advanced techniques, used in combination, provide irrefutable evidence for the chemical structure of this compound.

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, including IR and Raman techniques, offers detailed information about the functional groups present in a molecule and the nature of its chemical bonds.

Vibrational Mode Assignment and Analysis of Functional Groups

The vibrational spectra of this compound are characterized by absorption bands corresponding to its various functional groups. Theoretical calculations on the related compound 3-Mercapto-4-methyl-4H-1,2,4-triazole (MMTZ) show that it has Cₛ symmetry with 30 normal vibrational modes. researchgate.net

Key vibrational modes include:

O-H and N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ would be characteristic of O-H stretching, while N-H stretching (present in the thione tautomer) would also appear in this region, often around 3100-3000 cm⁻¹. researchgate.net

C-H Stretching: The stretching vibrations of the methyl group's C-H bonds are expected in the 3050-2900 cm⁻¹ range. researchgate.net

C=O Stretching: A strong absorption band between 1700-1650 cm⁻¹ would be indicative of the carbonyl (C=O) group in the keto tautomer.

C=N and C=C Stretching: Vibrations from the C=N bonds within the triazole ring typically appear in the 1620-1550 cm⁻¹ region. mdpi.com

C=S Stretching: The thioamide (C=S) stretching vibration is expected to produce a band in the 1160-1050 cm⁻¹ range. mdpi.com

C-H Bending: Antisymmetric and symmetric deformation modes of the methyl group are typically observed around 1475 cm⁻¹ and 1418 cm⁻¹, respectively. researchgate.net

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3400 - 3200 | Broad, Strong | Involved in hydrogen bonding. |

| N-H Stretch | 3100 - 3000 | Medium | Present in the thione tautomer. researchgate.net |

| C-H Stretch (Methyl) | 3050 - 2900 | Medium | Asymmetric and symmetric stretching. researchgate.net |

| C=O Stretch | 1700 - 1650 | Strong | Indicative of the keto tautomer. |

| C=N Stretch (Ring) | 1620 - 1550 | Medium-Strong | Triazole ring vibration. mdpi.com |

| C-H Bend (Methyl) | 1475 - 1418 | Medium | Asymmetric and symmetric bending. researchgate.net |

| C=S Stretch | 1160 - 1050 | Medium | Indicative of the thione tautomer. mdpi.com |

Spectroscopic Evidence for Hydrogen Bonding Interactions

Hydrogen bonding significantly influences vibrational spectra. In the solid state or in concentrated solutions, this compound can form intermolecular hydrogen bonds, such as N-H···O, O-H···S, or N-H···S. mjcce.org.mkresearchgate.net

The most prominent evidence for hydrogen bonding is the appearance of the O-H and N-H stretching bands at lower frequencies (a red shift) and as broad, intense absorptions, compared to the sharp, higher-frequency bands expected for free, non-bonded groups. nih.gov Studies on similar triazole-thione compounds in various solvents show that both solvent polarity and hydrogen bonding contribute to observed spectral band shifts. rsc.org The formation of hydrogen-bonded networks centers on the electronegative groups of the molecule. rsc.org This broadening and shifting are direct spectroscopic evidence of strong intermolecular interactions that play a crucial role in the compound's solid-state structure and physical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to transitions involving the π-electron system of the triazole ring and the non-bonding electrons on the oxygen and sulfur atoms.

The primary electronic transitions observed in such heterocyclic systems are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the shorter wavelength region of the UV spectrum (around 200-280 nm). These are associated with the aromatic triazole ring.

n → π* Transitions: These involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the sulfur or oxygen atoms, to a π* antibonding orbital. These are lower-energy transitions and result in weaker absorption bands at longer wavelengths (typically >280 nm). The C=S and C=O groups are the primary chromophores responsible for these transitions.

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on related triazole-thiol compounds help in assigning these electronic spectra. inorgchemres.org The solvent environment can also influence the position of these absorption maxima. Polar and hydrogen-bonding solvents can cause shifts in the absorption bands (solvatochromism), providing further insight into the nature of the electronic transitions and the molecule's interaction with its environment. rsc.org

Determination of Electronic Absorption Bands and Molar Absorptivities

While specific, experimentally determined electronic absorption bands and molar absorptivities for this compound are not extensively reported in publicly available literature, the UV-Vis absorption characteristics can be inferred from studies on analogous 5-substituted-3-mercapto-1,2,4-triazoles. These compounds typically exhibit two main absorption bands in their ethanolic solutions. ijsr.net

The absorption band at higher energy (shorter wavelength), generally observed in the range of 250-260 nm, is attributed to π → π* electronic transitions within the triazole ring. The second absorption band, appearing at a lower energy (longer wavelength) around 290-300 nm, is characteristic of the C=S chromophore and is assigned to an n → π* transition. ijsr.net The presence of the C=S group is a strong indicator of the thione tautomer's prevalence. ijsr.net

Table 1: Expected Electronic Absorption Bands for 4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3(2H)-one Based on Analogous Compounds

| Electronic Transition | Expected Wavelength (λmax) Range | Chromophore |

| π → π | 250 - 260 nm | 1,2,4-Triazole (B32235) ring |

| n → π | 290 - 300 nm | C=S (Thione) |

Note: The exact λmax and molar absorptivity (ε) values require experimental measurement for the specific compound.

Solvatochromic Effects on UV-Vis Spectra

Solvatochromism refers to the shift in the position of a UV-Vis absorption band upon a change in the polarity of the solvent. This phenomenon provides insight into the nature of the electronic transitions and the interactions between the solute and solvent molecules. For 1,2,4-triazole-3-thione derivatives, the n → π* transition of the C=S group is particularly sensitive to solvent effects.

In non-polar solvents, the absorption maximum for the n → π* transition is at a certain wavelength. As the solvent polarity increases, a hypsochromic shift (blue shift, to a shorter wavelength) is generally observed for this transition. This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the n → π* transition.

Conversely, π → π* transitions often exhibit a bathochromic shift (red shift, to a longer wavelength) with increasing solvent polarity. This is due to the stabilization of the more polar excited state by the polar solvent.

Table 2: Predicted Solvatochromic Shifts for 4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3(2H)-one

| Transition | Change in Solvent Polarity | Expected Shift | Rationale |

| n → π | Increasing Polarity | Hypsochromic (Blue Shift) | Stabilization of ground state non-bonding electrons. |

| π → π | Increasing Polarity | Bathochromic (Red Shift) | Stabilization of the more polar excited state. |

Mass Spectrometry (MS) Fragmentation Pathways and Molecular Ion Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, with a molecular weight of approximately 145.17 g/mol , the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺).

The fragmentation of 1,2,4-triazole derivatives is often characterized by the cleavage of the heterocyclic ring. For the thione tautomer, characteristic fragmentation pathways would likely involve the loss of small, stable neutral molecules. A primary fragmentation step could be the cleavage of the N1-N2 and C5-N4 bonds.

A plausible fragmentation pathway for 4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3(2H)-one would involve the initial loss of the methyl group (-CH₃) or the elimination of the thione group as a neutral species like hydrogen sulfide (B99878) (H₂S) or a thiocyanate (B1210189) radical (•SCN). Subsequent fragmentation of the triazole ring could lead to the formation of various smaller ions. For instance, the loss of a methyl isocyanate fragment (CH₃NCO) or a methyl isothiocyanate fragment (CH₃NCS) could be anticipated. The fragmentation pattern of 1,2,4-triazoles can be complex, but key fragments often arise from the initial cleavages of the bonds within the triazole ring. ijsr.net

Reactivity and Reaction Mechanisms

Electrophilic Substitution Reactions at Ring Positions

No specific studies on the electrophilic substitution at the ring positions of 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol have been reported.

Nucleophilic Substitution and Addition Reactions

While the thiol group is expected to be a primary site for nucleophilic reactions, such as S-alkylation, nih.govsigmaaldrich.com specific research detailing these mechanisms, substrates, and products for this compound is not available.

Oxidation and Reduction Chemistry of the Triazole Ring and Thiol Group

There is no available literature that specifically investigates the oxidation and reduction chemistry of this compound.

Cycloaddition Reactions Involving this compound

No documented studies on cycloaddition reactions involving this compound could be located. Research on cycloadditions of triazoles has focused on structurally different derivatives, such as triazole-diones. acgpubs.orgresearchgate.net

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic and thermodynamic data for reactions involving this compound are not reported in the scientific literature.

Coordination Chemistry of 5 Mercapto 4 Methyl 4h 1,2,4 Triazol 3 Ol

5-Mercapto-4-methyl-4H-1,2,4-triazol-3-ol as a Ligand in Metal Complexes

This compound (MMTO) is a heterocyclic compound that has garnered significant interest in coordination chemistry due to its versatile ligating ability. The presence of multiple potential donor atoms—the exocyclic sulfur, the nitrogen atoms of the triazole ring, and the oxygen of the hydroxyl group—allows it to coordinate with a variety of metal ions in different modes.

The synthesis of metal complexes with MMTO typically involves the reaction of a metal salt with the ligand in a suitable solvent. The ligand is often deprotonated in situ using a base to enhance its coordinating ability. A general procedure involves dissolving the MMTO ligand and a stoichiometric amount of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a solvent like ethanol or methanol. nih.gov This is followed by the addition of a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of transition metals). The resulting mixture is often stirred at room temperature or refluxed for a period to ensure the completion of the reaction. nih.gov The solid metal complex that precipitates out of the solution is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried. The specific reaction conditions, such as the metal-to-ligand molar ratio and the choice of solvent, can influence the final structure and stoichiometry of the complex.

This compound can exhibit various coordination modes, acting as a monodentate, bidentate, or bridging ligand. The specific binding sites involved in coordination depend on factors such as the nature of the metal ion, the reaction conditions, and the pH of the medium. The ligand can exist in tautomeric thione and thiol forms. In the solid state, it primarily exists as the thione tautomer.

Commonly, coordination occurs through the exocyclic sulfur atom and one of the adjacent nitrogen atoms of the triazole ring, forming a stable five-membered chelate ring. researchgate.net This bidentate coordination is a prevalent mode of binding for this class of ligands. researchgate.net The deprotonation of the thiol group (-SH) to a thiolate (-S⁻) enhances the coordinating ability of the sulfur atom. The involvement of the triazole ring nitrogen atoms in coordination is also frequently observed. isres.org In some instances, the ligand can act as a bridging ligand, connecting two or more metal centers, which can lead to the formation of polynuclear complexes or coordination polymers. isres.org

Single crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of metal complexes. This method provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions within the crystal lattice. For complexes of 1,2,4-triazole (B32235) derivatives, X-ray diffraction studies have revealed a wide range of coordination geometries, including distorted tetrahedral, square planar, and octahedral arrangements around the central metal ion. isres.orgmdpi.com For instance, in a polymeric silver(I) complex with a related 4-amino-4H-1,2,4-triazole ligand, X-ray analysis showed two distinct coordination environments for the silver atoms, leading to a two-dimensional coordination polymer. mdpi.com

Spectroscopic techniques are invaluable for confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: Changes in the IR spectrum of the ligand upon complexation provide strong evidence of coordination. A key indicator is the disappearance of the ν(S-H) stretching band (typically around 2500-2600 cm⁻¹) and the appearance of new bands or shifts in existing bands. The stretching vibration of the C=S group is often observed to shift to a lower frequency upon coordination of the sulfur atom. Shifts in the vibrational frequencies of the triazole ring can indicate the involvement of the nitrogen atoms in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide insights into the coordination mode. The disappearance of the proton signal corresponding to the SH group in the ¹H NMR spectrum is a clear indication of deprotonation and coordination through the sulfur atom. Furthermore, shifts in the chemical shifts of the protons and carbons of the triazole ring upon complexation can help identify the nitrogen atoms involved in binding.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes can provide information about the coordination geometry. The d-d electronic transitions of the metal ions are sensitive to the ligand field, and the positions of these absorption bands can help in assigning the geometry of the complex.

Structural Characterization of Metal Complexes

Electronic, Magnetic, and Photophysical Properties of Coordination Compounds

The electronic properties of coordination compounds containing 1,2,4-triazole-based ligands are often investigated using UV-Visible spectroscopy. The spectra typically exhibit intraligand π-π* and n-π* transitions, as well as charge transfer bands (ligand-to-metal or metal-to-ligand). The magnetic properties of these complexes are determined by the electronic configuration of the central metal ion. Magnetic susceptibility measurements can be used to determine the number of unpaired electrons and infer the spin state and geometry of the complex.

The photophysical properties of metal complexes with triazole-based ligands have been a subject of interest. hud.ac.ukhbku.edu.qaresearchgate.nethud.ac.uk The introduction of a metal ion can significantly influence the luminescent properties of the ligand. Depending on the metal ion, either quenching of the ligand's intrinsic fluorescence or the appearance of new emission bands due to metal-centered or charge-transfer excited states can be observed. hud.ac.uk For instance, complexes of d¹⁰ metal ions like Zn(II) and Cd(II) are often fluorescent, as the closed-shell configuration of the metal ion does not provide non-radiative decay pathways for the excited state. The study of these properties is crucial for the potential application of these complexes in areas such as sensing and optoelectronics.

Catalytic Applications of Metal-5-Mercapto-4-methyl-4H-1,2,4-triazol-3-ol Complexes: An Unexplored Frontier

Despite extensive research into the coordination chemistry of 1,2,4-triazole derivatives, the catalytic applications of metal complexes specifically involving this compound remain a largely uncharted area of scientific inquiry. A thorough review of available scientific literature reveals a notable absence of detailed research findings or data tables pertaining to the use of these specific complexes in catalytic processes.

While the broader family of metal-triazole complexes has garnered attention for various applications, including as catalysts in a range of organic transformations, specific studies focusing on the 4-methyl substituted mercaptotriazolol are not readily found. Research in the field has often centered on other substituted triazoles or their Schiff base derivatives. For instance, copper(II) complexes with 3-methyl-5-pyridin-2-yl-1,2,4-triazole have been investigated for the selective oxidation of styrene and cyclohexane nih.gov. Similarly, complexes of various transition metals with Schiff bases derived from 4-amino-5-alkyl-3-mercapto-1,2,4-triazole have been synthesized, though their catalytic activities were not the primary focus of the reported studies jetir.org.

The exploration of metal complexes with ligands analogous to this compound suggests a potential for catalytic activity. The presence of multiple coordination sites—specifically the sulfur atom of the mercapto group and the nitrogen atoms of the triazole ring—allows for the formation of stable complexes with a variety of transition metals. These metals, in turn, could potentially act as active centers for catalytic reactions.

However, without dedicated studies on the catalytic performance of metal-5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol complexes, any discussion of their specific applications would be purely speculative. The scientific community has yet to publish research detailing their efficacy in reactions such as:

Oxidation Reactions: The use of these complexes to catalyze the oxidation of alcohols, alkenes, or other organic substrates has not been reported.

Reduction Reactions: There is no available data on their application in hydrogenation or other reduction processes.

Coupling Reactions: Their potential as catalysts for C-C or C-N bond formation, common in modern organic synthesis, remains unexplored.

The absence of such research means that no data tables detailing reaction conditions, catalyst loading, product yields, or selectivity can be provided at this time. This indicates a significant gap in the current body of scientific knowledge and highlights a promising avenue for future research. The synthesis and characterization of these metal complexes, followed by a systematic investigation of their catalytic properties, could lead to the discovery of novel and efficient catalysts for a variety of chemical transformations.

Derivatives of 5 Mercapto 4 Methyl 4h 1,2,4 Triazol 3 Ol and Their Synthetic Strategies

Alkylation and Acylation at Nitrogen and Sulfur Centers

The 1,2,4-triazole-3-thiol ring system exists in a tautomeric equilibrium between the thiol and thione forms. This duality governs its reactivity towards electrophiles like alkylating and acylating agents. The reaction can potentially occur at the exocyclic sulfur atom or the ring nitrogen atoms (N1, N2). However, the site of substitution is often selectively controlled by the reaction conditions.

Alkylation of 4,5-disubstituted-1,2,4-triazole-3-thiones is a widely used method for functionalization. The reaction performed in an alkaline medium, such as in the presence of potassium hydroxide (B78521) or sodium hydroxide in ethanol, selectively yields S-alkylated products. nih.govuzhnu.edu.ua The base deprotonates the more acidic thiol group, forming a thiolate anion which is a potent nucleophile, leading to a facile SN2 reaction with an alkyl halide. uzhnu.edu.ua This regioselectivity is crucial for the synthesis of specific isomers. For instance, the reaction of 4-phenyl-5-phenylamino-1,2,4-triazole-3-thione with sodium chloroacetate (B1199739) selectively occurs on the sulfur atom.

A general procedure involves dissolving the triazole-thione in an ethanolic solution of a base like KOH, followed by the addition of the alkylating agent (e.g., an alkyl or aryl halide) and heating the mixture under reflux for several hours. nih.govuzhnu.edu.ua This method has been used to synthesize a variety of S-substituted derivatives, including those with carboxymethyl groups and more complex side chains. researchgate.net

Acylation follows similar principles, with the sulfur atom being the primary site of reaction under basic conditions to form thioesters.

Table 1: Examples of S-Alkylation Reactions on Analogous 1,2,4-Triazole-3-thione Cores

| Triazole Precursor | Alkylating Agent | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|

| 4-ethyl-5-(1-phenylcarbamoylpiperidine)-4H-1,2,4-triazole-3-thiol | N-substituted-2-bromopropionamides | KOH / Ethanol | S-alkylated triazole methylacetamides | nih.gov |

| 4-substituted-5-mercapto-1,2,4-triazole | Alkyl halides (R'X) | KOH / Ethanol | S-alkylated thio-1,2,4-triazoles | nih.gov |

| 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole | Ethyl chloroacetate | Sodium Salt / Ethanol | S-ethoxycarbonyl-methylsulfanyl-triazole | researchgate.net |

| 4-phenyl-4H-1,2,4-triazol-3-thione | Methyl iodide | KOH / Ethanol | 5-(Methylsulfanyl)−4-phenyl-4H-1,2,4-triazol-3-amine | uzhnu.edu.ua |

Functionalization of the Sulfur Atom: Thioethers and Sulfides

The formation of thioethers (organic sulfides) is the most common functionalization of the sulfur atom in 5-mercapto-1,2,4-triazoles. This transformation is achieved through the S-alkylation reactions described previously. The resulting S-C bond is generally stable, allowing the thioether moiety to serve as a key linker to connect the triazole core to other functional groups or molecular scaffolds.

The synthesis is highly efficient and tolerates a wide variety of alkylating agents, including simple alkyl halides, benzyl (B1604629) halides, and more complex electrophiles containing other functional groups. nih.govresearchgate.net For example, a series of novel alkyl thio-1,2,4-triazole compounds were synthesized by reacting 5-mercapto-4-substituted-1,2,4-triazoles with various alkyl halides in the presence of potassium hydroxide. nih.gov Similarly, reactions with 1-chloro-2,4-dinitrobenzene (B32670) have been used to attach a dinitrophenylthio group to the sulfur atom of the triazole ring. researchgate.net

The characterization of these thioether derivatives is confirmed through spectroscopic methods. In ¹H NMR spectra, the disappearance of the S-H proton signal (typically found at δ 11-14 ppm) and the appearance of new signals corresponding to the protons of the newly introduced alkyl group confirm the successful S-alkylation. nih.gov

Table 2: Representative Thioether Derivatives Synthesized from Mercapto-1,2,4-Triazoles

| Derivative Class | Synthetic Approach | Key Feature | Reference |

|---|---|---|---|

| 5-(Alkylthio)-4-substituted-1,2,4-triazoles | Reaction of mercapto-triazole with various alkyl halides | Introduction of diverse alkyl chains at the sulfur atom | nih.gov |

| 5-((2,4-Dinitrophenyl)thio)-1,2,4-triazoles | Reaction with 1-chloro-2,4-dinitrobenzene | Attachment of an electron-deficient aromatic ring | researchgate.net |

| Bis-(1,2,4-triazol-3-yl) thioethers | Reaction of a mercapto-triazole with a dihaloalkane | Linking two triazole rings via a flexible alkylthio bridge | mdpi.com |

| 5-(Carboxymethylthio)-1,2,4-triazoles | Reaction with chloroacetic acid or its esters | Introduction of a carboxylic acid functionality | researchgate.net |

Ring-Substituted Derivatives and Their Synthesis

The synthesis of ring-substituted derivatives of 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol primarily involves building the heterocyclic ring from appropriately substituted precursors. The most established method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is the cyclization of 1,4-disubstituted thiosemicarbazides. mdpi.comnih.gov

This multi-step process generally proceeds as follows:

Hydrazide Formation : A carboxylic acid is converted into its corresponding acid hydrazide. The choice of carboxylic acid determines the substituent at the C5 position of the final triazole ring.

Thiosemicarbazide (B42300) Synthesis : The acid hydrazide is reacted with an isothiocyanate (R-N=C=S). The 'R' group of the isothiocyanate becomes the substituent at the N4 position of the triazole. mdpi.com For the target compound, methyl isothiocyanate would be used.

Cyclization : The resulting 1,4-disubstituted thiosemicarbazide undergoes intramolecular cyclization upon heating in an alkaline medium, such as an aqueous solution of sodium hydroxide or potassium hydroxide. mdpi.comjocpr.com This base-catalyzed dehydration and ring closure yields the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.

By strategically selecting the starting carboxylic acid hydrazide and the isothiocyanate, a wide variety of substituents can be introduced onto the triazole core. For example, using phenylacetic acid hydrazide and various aryl isothiocyanates leads to 5-benzyl-4-aryl-4H-1,2,4-triazole-3-thiols. nih.gov

Multi-Component Reactions and Diversity-Oriented Synthesis Using this compound as a Building Block

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot procedure to form a single product that incorporates substantial portions of all starting materials. taylorandfrancis.com This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate complex molecules. researchgate.net Diversity-oriented synthesis (DOS) employs MCRs and other strategies to create large libraries of structurally diverse small molecules for screening in drug discovery and chemical biology. organic-chemistry.org

While specific MCRs starting directly with this compound are not extensively documented, the 1,2,4-triazole (B32235) core and its precursors are frequently used in such synthetic schemes. The functional groups present in mercapto-triazoles (thiol, amine/amide functionalities, and ring nitrogens) make them ideal building blocks for DOS.

Recent strategies have focused on the MCR-based synthesis of the triazole ring itself. For example, a base-promoted, three-component, one-pot reaction between 1,3-diones, trans-β-nitrostyrenes, and aldehyde hydrazones has been developed to produce complex 1,2,4-triazole-based hybrids. rsc.org Another example is the one-pot reaction involving 4-amino-1,2,4-triazole-5-thiones, formaldehyde, and secondary amines to afford 2,4,5-trisubstituted triazolethiones, demonstrating a Mannich-type MCR. nih.gov

These examples highlight the utility of the 1,2,4-triazole scaffold in advanced synthetic strategies. The nucleophilic nature of the thiol and ring nitrogens in this compound makes it a prime candidate for inclusion in the development of novel MCRs to generate libraries of complex, drug-like molecules.

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks in Crystalline Architectures

The presence of both hydroxyl and mercapto groups, acting as hydrogen bond donors, and the nitrogen and oxygen atoms within the triazole ring, serving as acceptors, strongly suggests that hydrogen bonding will be a dominant force in the crystal packing of 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol. It is anticipated that these interactions would lead to the formation of extensive one-, two-, or three-dimensional networks.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| O-H (hydroxyl) | N (triazole) | Intermolecular Hydrogen Bond |

| O-H (hydroxyl) | O (carbonyl) | Intermolecular Hydrogen Bond |

| O-H (hydroxyl) | S (mercapto) | Intermolecular Hydrogen Bond |

| N-H (triazole) | O (hydroxyl) | Intermolecular Hydrogen Bond |

| N-H (triazole) | S (mercapto) | Intermolecular Hydrogen Bond |

| N-H (triazole) | N (triazole) | Intermolecular Hydrogen Bond |

π-π Stacking Interactions and Aromatic Stacking Phenomena

The planar nature of the 1,2,4-triazole (B32235) ring suggests the likelihood of π-π stacking interactions contributing to the stability of the crystalline structure. These interactions would involve the parallel or near-parallel alignment of the triazole rings of adjacent molecules. The stacking distance and the degree of ring overlap would be key parameters in defining the strength and nature of these interactions.

In various reported crystal structures of triazole derivatives, π-π stacking is a recurring feature, often working in concert with hydrogen bonding to build the supramolecular architecture. The centroid-to-centroid distance between stacked rings is typically in the range of 3.3 to 3.8 Å. The presence of the methyl group on the nitrogen atom might influence the stacking geometry due to steric effects, potentially leading to slipped-parallel or T-shaped arrangements in addition to face-to-face stacking.

Co-crystallization Studies and Crystal Engineering

The diverse array of functional groups on this compound makes it an excellent candidate for co-crystallization studies. By introducing other molecules (co-formers) with complementary functional groups, it is possible to design and synthesize novel multi-component crystals with tailored properties.

For instance, co-crystallization with molecules containing strong hydrogen bond acceptors, such as pyridines or carboxylic acids, could lead to the formation of predictable supramolecular synthons. These synthons, which are robust and transferable structural motifs, are the building blocks of crystal engineering. The study of co-crystals would not only allow for a deeper understanding of the intermolecular interactions of this compound but also open avenues for modifying its physicochemical properties, such as solubility and stability.

Computational and Theoretical Investigations of 5 Mercapto 4 Methyl 4h 1,2,4 Triazol 3 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of molecular systems due to its balance of accuracy and computational cost. For derivatives of 4-methyl-4H-1,2,4-triazole, DFT methods, particularly using functionals like B3LYP, have been employed to explore various molecular aspects.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For analogous 4-methyl-1,2,4-triazole-3-thiol (B7784196) derivatives, these calculations typically reveal a nearly planar triazole ring. The bond lengths and angles obtained from these optimizations are generally in good agreement with experimental data from X-ray crystallography where available.

Electronic structure calculations provide information on the distribution of electrons within the molecule, which is key to understanding its reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For many 1,2,4-triazole (B32235) derivatives, the HOMO is often localized on the sulfur atom of the mercapto group and parts of the triazole ring, indicating these are likely sites for electrophilic attack. The LUMO is typically distributed over the triazole ring system.

Below is a table of representative calculated electronic properties for a related 4-methyl-1,2,4-triazole derivative, which can be considered as a model for 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol.

| Property | Calculated Value (eV) |

| HOMO Energy | -6.9 to -7.2 |

| LUMO Energy | -1.3 to -2.6 |

| Energy Gap (ΔE) | 4.6 to 5.7 |

Note: The data presented are representative values from studies on analogous 4-methyl-1,2,4-triazole-3-thiol derivatives and may not correspond exactly to this compound.

DFT calculations are also extensively used to predict spectroscopic properties, which can aid in the characterization of compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts. For 1H and 13C NMR spectra of 4-methyl-1,2,4-triazole derivatives, calculated chemical shifts generally show good correlation with experimental values, aiding in the assignment of peaks to specific atoms within the molecule.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR spectra to assign vibrational modes to specific functional groups. For instance, the characteristic C=S stretching vibration in the thione tautomer and the S-H stretching in the thiol tautomer can be identified.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) in the UV-Vis spectrum can be estimated. mdpi.com These calculations can help in understanding the electronic structure and the nature of the chromophores within the molecule.

The following table provides an example of calculated spectroscopic data for a model 4-methyl-1,2,4-triazole-3-thiol system.

| Spectroscopic Parameter | Calculated Value |

| 1H NMR (CH3) | ~3.6 ppm |

| 13C NMR (C=S) | ~168 ppm |

| IR (C=S stretch) | ~1290 cm-1 |

| UV-Vis (λmax) | ~296 nm |

Note: These are representative values from computational studies on analogous compounds and serve as an estimation for this compound.

A key aspect of the chemistry of mercapto-substituted triazoles is the potential for thiol-thione tautomerism. ijsr.net In the case of this compound, additional keto-enol tautomerism involving the hydroxyl group is also possible. DFT calculations are instrumental in determining the relative stabilities of these different tautomeric forms by comparing their calculated total energies. For many 3-mercapto-1,2,4-triazoles, theoretical studies have shown that the thione form is generally more stable than the thiol form. ijsr.net The inclusion of solvent effects in these calculations, often using continuum models like the Polarizable Continuum Model (PCM), is crucial as the relative stabilities of tautomers can be significantly influenced by the surrounding medium. zsmu.edu.ua

Computational studies can also elucidate the energy barriers for the interconversion between tautomers by locating the transition state structures on the potential energy surface. This provides insight into the kinetics of the tautomerization process.

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Calculations

For more accurate energy calculations, especially for reaction barriers and relative tautomer stabilities, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation. Such high-accuracy calculations can be used to benchmark the results obtained from more computationally efficient DFT methods.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in aqueous solution or interacting with a biological macromolecule. pensoft.net These simulations, which are based on classical mechanics, require a force field that describes the potential energy of the system as a function of its atomic coordinates. The parameters for this force field can be derived from high-level quantum mechanical calculations. MD simulations can be used to study conformational changes, solvation effects, and the formation of intermolecular interactions like hydrogen bonds over time.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods are invaluable for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. This allows for the determination of reaction pathways and the calculation of activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. For instance, the mechanism of alkylation, which could occur at the sulfur, nitrogen, or oxygen atoms, can be computationally explored to predict the most likely product.

Advanced Applications in Materials Science and Catalysis

Integration of 5-Mercapto-4-methyl-4H-1,2,4-triazol-3-ol in Novel Materials

The unique combination of functional groups—a thiol (mercapto) group, a hydroxyl group, and the nitrogen-rich triazole core—theoretically makes this compound a candidate for incorporation into various materials. The thiol and hydroxyl groups can act as coordination sites for metal ions and as reactive sites for covalent modification.

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The suitability of a ligand is determined by its ability to bridge metal centers to form extended networks.

A comprehensive review of scientific databases indicates that there are no specific published studies detailing the successful design, synthesis, and characterization of Metal-Organic Frameworks or coordination polymers using this compound as the primary organic linker. Research in this area has focused on other derivatives of 1,2,4-triazole (B32235). researchgate.netmdpi.com

Applications in Polymer Chemistry and Functional Coatings

Functional coatings are applied to surfaces to impart specific properties such as corrosion resistance, antimicrobial activity, or modified surface energy. rsc.orgdakenchem.comnih.gov The mercapto group in the subject compound suggests a potential for strong interaction with metal surfaces, a desirable attribute for anti-corrosion coatings.

However, a detailed search of the literature reveals no specific research articles or patents describing the incorporation or application of this compound in polymer chemistry or for the development of functional coatings.

Role of this compound in Catalysis

The field of catalysis utilizes substances to increase the rate of a chemical reaction without being consumed themselves. The structure of this compound contains potential active sites (nitrogen and sulfur atoms) that could be relevant in catalytic processes.

Organocatalysis and Organometallic Catalysis

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. tcichemicals.com Organometallic catalysis utilizes complexes containing metal-carbon bonds. Despite the theoretical potential for the triazole ring and its functional groups to participate in such catalytic cycles, there is no specific research documenting the use of this compound as an organocatalyst or as a ligand in organometallic catalysis.

Heterogeneous Catalysis and Surface Interactions

Heterogeneous catalysis involves a catalyst in a different phase from the reactants. This often relies on the adsorption of reactants onto the catalyst's surface. While the mercapto group suggests a strong affinity for metal surfaces, which is a key aspect of surface interactions relevant to heterogeneous catalysis, dedicated studies on the catalytic activity of this compound in this context have not been found in the scientific literature.

Sensing Applications of this compound and its Derivatives

Chemical sensors are devices that transform chemical information into an analytically useful signal. mdpi.com The coordination of the triazole ligand with metal ions can sometimes result in materials with useful photoluminescent properties for sensing applications. mdpi.com

Despite the potential for its derivatives to be used in sensing, there are currently no published reports on the application of this compound or its immediate derivatives as a primary component in the development of chemical sensors.

Future Research Directions and Perspectives

Emerging Synthetic Methodologies and Sustainable Synthesis

Future research into the synthesis of 5-mercapto-4-methyl-4H-1,2,4-triazol-3-ol is likely to focus on the development of more efficient, sustainable, and environmentally benign methods. While traditional synthetic routes for 1,2,4-triazoles often involve multi-step processes with potentially hazardous reagents, emerging methodologies offer promising alternatives.

One key area of exploration will be the adoption of continuous-flow synthesis . This technique offers several advantages over conventional batch processes, including enhanced safety, improved reaction control, and higher yields. A metal-free, continuous-flow process has been successfully developed for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, demonstrating the potential of this methodology for the construction of the triazole ring in a safe and efficient manner. rsc.org Adapting such a system for the synthesis of this compound could significantly improve its production.

The development of novel synthetic routes that allow for the facile introduction of various substituents onto the triazole ring will also be a significant area of focus. This will enable the creation of a library of derivatives of this compound, which can then be screened for a variety of applications.

Exploration of Untapped Reactivity Profiles and Novel Chemical Transformations

The presence of multiple reactive sites in this compound— a thiol group, a hydroxyl group, and the nitrogen atoms of the triazole ring—offers a rich landscape for exploring novel chemical transformations. Future research will likely delve into the selective functionalization of these sites to generate new and complex molecular architectures.

The S-alkylation of the mercapto group is a well-established reaction for 1,2,4-triazole-3-thiols. mdpi.com Future work could explore the use of a wider range of electrophiles to introduce diverse functionalities at this position. For instance, reacting the thiol with various alkyl or aryl halides can lead to the synthesis of novel thioether derivatives. nih.gov

The reactivity of the hydroxyl group also presents opportunities for novel transformations. Esterification, etherification, and other reactions at this position could lead to the development of new compounds with tailored properties. Furthermore, the potential for intramolecular reactions between the mercapto and hydroxyl groups, or with other parts of the molecule, could lead to the formation of novel fused heterocyclic systems.

The nitrogen atoms of the triazole ring can also participate in chemical reactions, such as N-alkylation or coordination with metal ions. The exploration of these reactions will expand the chemical space accessible from this compound and could lead to the discovery of compounds with interesting biological or material properties.

Advanced Computational Modeling and Data-Driven Research

Advanced computational modeling and data-driven research are poised to play a pivotal role in accelerating the discovery and development of new applications for this compound and its derivatives. These in silico approaches can provide valuable insights into the molecule's properties and guide experimental efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govresearchgate.net For example, DFT studies can help to predict the most likely sites for electrophilic or nucleophilic attack, thereby guiding the design of new synthetic reactions. researchgate.net Furthermore, computational methods can be used to predict the pharmacokinetic and pharmacodynamic properties of new derivatives, aiding in the early stages of drug discovery. semanticscholar.org

Molecular docking is another powerful computational tool that can be used to predict the binding affinity and interaction modes of this compound derivatives with biological targets. semanticscholar.org This information is crucial for the rational design of new therapeutic agents. For instance, molecular docking studies have been used to identify potent inhibitors of 15-lipoxygenase among a series of N-substituted 1,2,4-triazole (B32235) derivatives. nih.govresearchgate.net

The integration of computational modeling with experimental data will be key to unlocking the full potential of this compound. Data-driven approaches, such as quantitative structure-activity relationship (QSAR) modeling, can be used to build predictive models that correlate the structural features of the molecules with their biological activity.

Interdisciplinary Research Synergies with Materials Science and Catalysis

The unique chemical structure of this compound suggests potential applications beyond the traditional focus on biological activity. Interdisciplinary research collaborations with materials science and catalysis could unveil novel uses for this versatile molecule.

In materials science , the ability of the mercapto group to bind to metal surfaces could be exploited for the development of new corrosion inhibitors or for the surface modification of nanomaterials. The triazole ring itself can participate in the formation of coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. The presence of both a thiol and a hydroxyl group could lead to the formation of multifunctional materials with unique properties.

In the field of catalysis , this compound and its derivatives could serve as ligands for the preparation of novel metal complexes with catalytic activity. The presence of both nitrogen and sulfur donor atoms makes them good coordinating ligands for a wide range of metal ions. researchgate.net These complexes could be explored for their efficacy in various organic transformations, such as cross-coupling reactions, oxidations, or reductions.

Challenges and Opportunities in the Field of this compound Research